![molecular formula C15H13N5O4 B2989540 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034601-35-7](/img/structure/B2989540.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of organic compounds known as phenylpyridazines . It’s a part of a series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives that have been synthesized and evaluated for their antitumor activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthesis process is usually followed by a series of chemical reactions, leading to the formation of the desired compound .Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions often involve the formation of bonds between carbon and nitrogen atoms, leading to the formation of the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. For instance, some compounds in this class exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .科学的研究の応用
Antiproliferative Activity
Research has shown that derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy, similar in structure to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, exhibit significant antiproliferative activity. These compounds were found to inhibit the proliferation of endothelial and tumor cells, suggesting their potential application in cancer therapy (Ilić et al., 2011).
Antimicrobial and Antioxidant Activities
Another study focused on the synthesis of triazolopyrimidines, demonstrating their antimicrobial and antioxidant activities. This research highlights the potential use of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide derivatives in developing new antimicrobial agents and antioxidants, contributing to the field of infectious diseases and oxidative stress management (Gilava et al., 2020).
作用機序
Target of Action
The primary target of this compound is the Bromodomain and Extraterminal (BET) proteins , specifically BRD4 . BRD4 is a member of the BET family of proteins, which play a crucial role in regulating gene expression through their recognition of acetylated histone tails .
Mode of Action
The compound acts as a bivalent inhibitor of BRD4 . Bivalent inhibitors are capable of simultaneously binding to two distinct sites on a target protein, enhancing their potency and selectivity . This compound’s interaction with BRD4 leads to the downregulation of c-Myc , a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation .
Biochemical Pathways
The compound’s action on BRD4 affects the c-Myc pathway . c-Myc is a critical regulator of cell growth and proliferation, and its dysregulation is associated with a variety of cancers . By inhibiting BRD4 and downregulating c-Myc, the compound can exert antiproliferative effects .
Pharmacokinetics
The compound exhibits an excellent pharmacokinetic profile . It demonstrates high potency both in vitro and in vivo, suggesting good bioavailability . .
Result of Action
The result of the compound’s action is the inhibition of tumor growth . By downregulating c-Myc through the inhibition of BRD4, the compound can effectively suppress the proliferation of cancer cells . This leads to a decrease in tumor growth in xenograft studies .
特性
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-22-14-5-4-12-17-18-13(20(12)19-14)7-16-15(21)9-2-3-10-11(6-9)24-8-23-10/h2-6H,7-8H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKQJWAMJCZATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)OCO4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。